molecular formula C4H7N5O B073090 5-amino-N-methyl-1,2,4-triazole-1-carboxamide CAS No. 1488-96-6

5-amino-N-methyl-1,2,4-triazole-1-carboxamide

Cat. No.: B073090
CAS No.: 1488-96-6
M. Wt: 141.13 g/mol
InChI Key: AKXSLZTTZLVFLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-N-methyl-1,2,4-triazole-1-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C4H7N5O and its molecular weight is 141.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140296. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1488-96-6

Molecular Formula

C4H7N5O

Molecular Weight

141.13 g/mol

IUPAC Name

5-amino-N-methyl-1,2,4-triazole-1-carboxamide

InChI

InChI=1S/C4H7N5O/c1-6-4(10)9-3(5)7-2-8-9/h2H,1H3,(H,6,10)(H2,5,7,8)

InChI Key

AKXSLZTTZLVFLZ-UHFFFAOYSA-N

SMILES

CNC(=O)N1C(=NC=N1)N

Canonical SMILES

CNC(=O)N1C(=NC=N1)N

Synonyms

1H-1,2,4-Triazole-1-carboxamide,2-amino-N-methyl-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

The synthesis method of Example 1-(3) was applied. 3-Amino-1H-1,2,4-triazole (5.00 g), dimethylformamide (30 ml) and methyl isocyanate (4.0 ml) were used as reagents. The mixture was stirred at room temperature i:or 18 hours and 6.83 g of the resulting solid (yield 81%) was collected by filtration. The obtained solid was recrystallized from ethyl acetate to give colorless transparent crystals.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
81%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.